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Compound of Interest

Compound Name: 2'-Methyl-2-phenylacetophenone
CAS No.: 16216-13-0
Cat. No.: B092189
. J

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data of 2'-methylacetophenone. Designed for researchers,
scientists, and professionals in drug development, this document offers a detailed examination
of the compound's spectral features, supported by experimental protocols and data
interpretation.

Introduction to 2'-Methylacetophenone

2'-Methylacetophenone, also known as o-methylacetophenone or 1-(2-methylphenyl)ethanone,
is an aromatic ketone with the chemical formula CoH100.[1][2] It presents as a colorless to pale
yellow liquid with a characteristic mild, sweet, and somewhat floral odor.[1] This compound
serves as a valuable intermediate in organic synthesis and finds applications in the fragrance
industry and the manufacturing of pharmaceuticals and agrochemicals.[1][3] Accurate
spectroscopic characterization is paramount for its quality control and use in further chemical
transformations. This guide focuses on providing a detailed elucidation of its *H NMR, 13C
NMR, and IR spectra to serve as a reliable reference.

Molecular Structure and Spectroscopic Correlation

The chemical structure of 2'-methylacetophenone is fundamental to understanding its
spectroscopic data. The molecule consists of an acetyl group attached to a toluene ring at the
ortho position. This substitution pattern gives rise to a unique set of signals in its NMR and IR
spectra.
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Caption: Molecular structure of 2'-Methylacetophenone with atom numbering for spectroscopic

assignment.

Experimental Protocols: A Guideline

To ensure the reproducibility and accuracy of the spectroscopic data, standardized

experimental procedures are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 2'-methylacetophenone (approximately 5-10 mg) is
prepared in a deuterated solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR
tube.

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, for instance,
a Bruker Avance operating at a frequency of 400 MHz for tH NMR and 100 MHz for 13C
NMR.

Data Acquisition:

o For *H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-
noise ratio.

o For 3C NMR, proton-decoupled spectra are obtained to simplify the spectrum to single
lines for each unique carbon atom.

Referencing: Chemical shifts are referenced internally to the residual solvent signal (CHCIs
at 7.26 ppm for tH NMR and CDCls at 77.0 ppm for 13C NMR).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 2'-methylacetophenone, the spectrum can be
obtained directly using the Attenuated Total Reflectance (ATR) technique, which requires
only a small drop of the sample. Alternatively, a thin liquid film can be prepared between two
salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data
acquisition.
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» Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400
cm~1). A background spectrum of the empty ATR crystal or salt plates is recorded and
subtracted from the sample spectrum.

Spectroscopic Data and Interpretation
'H NMR Spectrum Analysis

The *H NMR spectrum of 2'-methylacetophenone provides detailed information about the
proton environments in the molecule.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.66 d 1H Aromatic H
~7.34 t 1H Aromatic H
~7.23 t 1H Aromatic H
~7.21 d 1H Aromatic H
~2.54 S 3H Acetyl (C=0)CHs
~2.51 S 3H Ar-CHs

Data sourced from ChemicalBook and other publicly available databases.[4]
Interpretation:

o Aromatic Protons (7.21-7.66 ppm): The four protons on the benzene ring appear in the
characteristic downfield region for aromatic protons. Their distinct chemical shifts and
multiplicities are due to their different electronic environments and coupling with neighboring
protons. The proton ortho to the acetyl group is expected to be the most deshielded and
appear at the lowest field (~7.66 ppm).

o Acetyl Protons (~2.54 ppm): The three protons of the acetyl methyl group appear as a sharp
singlet. The singlet nature is due to the absence of adjacent protons to couple with. Its
downfield shift compared to a typical alkyl proton is due to the deshielding effect of the
adjacent carbonyl group.
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» Aromatic Methyl Protons (~2.51 ppm): The three protons of the methyl group attached to the
aromatic ring also appear as a singlet. This signal is slightly upfield compared to the acetyl
methyl protons.

13C NMR Spectrum Analysis

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and
provides insights into their electronic environments.

Chemical Shift (d) ppm Assignment
~200.7 C=0

~137.4 Quaternary Ar-C
~136.7 Quaternary Ar-C
~131.0 Aromatic CH
~130.5 Aromatic CH
~128.3 Aromatic CH
~124.1 Aromatic CH
~28.5 Acetyl (C=0)CHs
~20.5 Ar-CHs

Data is a representative example based on available literature.[5]
Interpretation:

e Carbonyl Carbon (~200.7 ppm): The carbon of the carbonyl group is highly deshielded and
appears significantly downfield, which is characteristic of ketone carbonyls.[6][7]

o Aromatic Carbons (124.1-137.4 ppm): The six carbons of the benzene ring appear in the
typical aromatic region. The two quaternary carbons (attached to the acetyl and methyl
groups) are distinguishable from the four protonated aromatic carbons.
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e Methyl Carbons (~20.5 and ~28.5 ppm): The two methyl carbons appear in the upfield region
of the spectrum. The acetyl methyl carbon is slightly more deshielded than the aromatic
methyl carbon due to the proximity of the electronegative oxygen atom.

Infrared (IR) Spectrum Analysis

The IR spectrum is instrumental in identifying the functional groups present in 2'-

methylacetophenone.
Wavenumber (cm~12) Vibration Type Functional Group
~3050-3000 C-H stretch Aromatic
~2950-2850 C-H stretch Methyl (CHs)
~1685 C=0 stretch Ketone
~1600, ~1480 C=C stretch Aromatic Ring
~760 C-H bend Ortho-disubstituted aromatic

Note: These are typical ranges and the exact peak positions can be found on the spectrum for
2'-methylacetophenone.

Interpretation:

e C-H Stretching Vibrations: The peaks above 3000 cm~! are characteristic of C-H stretching
in the aromatic ring, while those just below 3000 cm~1 correspond to the C-H stretching of
the methyl groups.

e Carbonyl (C=0) Stretch: A strong, sharp absorption peak around 1685 cm~1 is a definitive
indicator of the ketone functional group. The conjugation with the aromatic ring slightly
lowers the frequency compared to a simple aliphatic ketone.

o Aromatic C=C Stretches: The absorptions around 1600 cm~* and 1480 cm~* are due to the
carbon-carbon stretching vibrations within the aromatic ring.

e C-H Bending Vibration: The strong peak around 760 cm~1 is characteristic of the out-of-plane
C-H bending for an ortho-disubstituted benzene ring, providing crucial information about the
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substitution pattern.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 2'-methylacetophenone is a synergistic process involving
the integration of data from multiple spectroscopic techniques.

Spectroscopic Techniques
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Caption: Workflow illustrating the integration of IR, *H NMR, and 3C NMR data for the
structural elucidation of 2'-Methylacetophenone.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint of 2'-
methylacetophenone. The *H NMR spectrum clearly resolves the aromatic and methyl protons,
while the 13C NMR spectrum identifies all nine unique carbon atoms, including the characteristic
downfield shift of the carbonyl carbon. The IR spectrum confirms the presence of the key
functional groups: the ketone carbonyl, the aromatic ring, and the methyl groups, as well as the
ortho-substitution pattern. This detailed spectroscopic analysis serves as an essential
reference for researchers and professionals, ensuring the identity and purity of 2'-
methylacetophenone in scientific and industrial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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